5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)-1-methylbenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-12-8-3-2-6(5-9)4-7(8)10-11-12/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXUAZIEBAPBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CCl)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole typically involves the chloromethylation of 1-methyl-1H-1,2,3-benzotriazole. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate benzyl alcohol, which is subsequently converted to the chloromethyl derivative under acidic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst under mild pressure and temperature conditions.
Major Products:
- Substituted benzotriazoles with various functional groups depending on the nucleophile used.
- Carboxylic acids or aldehydes from oxidation reactions.
- Methyl derivatives from reduction reactions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzotriazole derivatives, including 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole. Research indicates that compounds containing this structure exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of benzotriazole have been shown to possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL . Additionally, a series of oxazolidinone derivatives linked to benzotriazole demonstrated superior antibacterial effects compared to traditional antibiotics like linezolid .
Antiparasitic Properties
The compound has also been evaluated for its antiparasitic activity. A notable study reported that N-benzenesulfonylbenzotriazole exhibited dose-dependent growth inhibition against Trypanosoma cruzi, the causative agent of Chagas disease. At a concentration of 50 μg/mL, it induced a 95% mortality rate in trypomastigotes . This underscores the potential of benzotriazole derivatives in developing new treatments for parasitic infections.
Chemical Synthesis
Reagent in Organic Synthesis
this compound serves as a valuable reagent in various organic synthesis reactions. It is utilized in Gewald cyclocondensation reactions and the preparation of N-(benzotriazol-1-ylmethyl) heterocycles by reacting with nitrogen-containing compounds . Furthermore, it plays a crucial role in synthesizing palladium complexes used in Heck and Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Materials Science
Corrosion Inhibition
Benzotriazole and its derivatives are widely recognized for their effectiveness as corrosion inhibitors for copper and its alloys. They function by forming protective layers on metal surfaces, thus preventing corrosion in various environments such as cooling systems and hydraulic fluids . The stability and solubility of benzotriazole make it an ideal candidate for these applications.
Photostabilization
The compound is also employed as a photostabilizer in plastics and coatings. Its ability to absorb UV light helps protect materials from degradation caused by exposure to sunlight, thereby extending their lifespan . This application is particularly valuable in industries where material durability is critical.
Environmental Applications
Wastewater Treatment
Recent studies have explored the use of benzotriazole derivatives in wastewater treatment processes. For example, MAF-5-Co-based adsorbents have shown high efficiency in removing benzotriazole from aqueous solutions, highlighting its potential role in environmental remediation strategies . The adsorption mechanisms are influenced by pH levels and specific interactions between the adsorbent and the compound.
Case Studies
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole and its derivatives often involves the interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities, where the compound can interfere with essential biological processes in pathogens or cancer cells.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole:
5-(Bromomethyl)-1-methyl-1H-1,2,3-benzotriazole
- Molecular Formula : C₈H₈BrN₃
- Molecular Weight : 226.07 g/mol
- Key Differences :
5-Chloro-1-methyl-1H-1,2,3-benzotriazole
- Molecular Formula : C₇H₆ClN₃
- Key Differences :
5-Methyl-1H-benzotriazole (Tolyltriazole)
- Molecular Formula : C₇H₇N₃
- Key Differences :
5-(Chloromethyl)-1-methyl-1H-1,2,3-triazole (Non-Benzannulated Analogue)
- Molecular Formula : C₄H₆ClN₃
- Key Differences :
Comparative Data Table
Biological Activity
5-(Chloromethyl)-1-methyl-1H-1,2,3-benzotriazole is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article delves into its biological activity, including antibacterial, antifungal, and antiparasitic properties, supported by case studies and research findings.
Antibacterial Activity
Benzotriazole derivatives, including this compound, have shown significant antibacterial properties against various strains. Notably:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported between 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .
- A study indicated that compounds with halogen substitutions exhibited enhanced antibacterial effects. For instance, derivatives with trifluoromethyl groups were comparable to nitrofurantoin in their efficacy against MRSA .
Antifungal Activity
The antifungal properties of benzotriazole derivatives are also noteworthy:
- Compounds have demonstrated MIC values against Candida albicans ranging from 1.6 μg/mL to 25 μg/mL . The introduction of electron-withdrawing groups like –Cl and –NO2 has been found to increase antifungal potency .
- Research involving N-benzenesulfonylbenzotriazoles indicated a dose-dependent inhibitory effect on Trypanosoma cruzi, with a significant reduction in parasite numbers observed at concentrations of 25 μg/mL and 50 μg/mL .
Antiparasitic Activity
This compound has also been evaluated for its antiparasitic effects:
- In vitro studies revealed that certain derivatives could reduce the viability of Trypanosoma cruzi epimastigotes significantly after 72 hours of treatment. The compound's effectiveness was notably higher against the trypomastigote form compared to the epimastigote .
Structure-Activity Relationship (SAR)
The biological activity of benzotriazole derivatives is closely linked to their chemical structure. Key findings include:
- The presence of bulky hydrophobic groups enhances antimicrobial activity due to improved membrane penetration.
- Substituents at specific positions on the benzotriazole ring can either enhance or diminish activity; for example, substitution at position 5 with electron-withdrawing groups generally increases potency .
Table: Summary of Biological Activities
| Activity Type | Compound | MIC (μg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Trifluoromethyl derivative | 12.5 - 25 | |
| Antifungal | Benzotriazole derivative | 1.6 - 25 | |
| Antiparasitic | N-benzenesulfonyl derivative | 25 - 50 |
Study on Antibacterial Properties
A comprehensive study evaluated the antibacterial efficacy of various benzotriazole derivatives against clinical strains. The results indicated that:
- Compounds with specific structural modifications showed enhanced potency against both MRSA and MSSA strains.
- The study highlighted the potential for developing new antibiotics based on these derivatives due to their unique mechanisms of action .
Research on Antifungal Efficacy
In another significant study, researchers explored the antifungal activity of benzotriazole compounds against Candida species:
Q & A
Q. Q1. What are the key considerations for optimizing the synthesis of 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole?
Methodological Answer: Synthetic optimization involves factorial design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For chloromethylation, a base structure (e.g., 1-methyl-1H-benzotriazole) reacts with formaldehyde/HCl under reflux, similar to 1,2,4-triazole derivatives . A 2³ factorial design can systematically test parameters (e.g., 40–80°C, DMF vs. acetonitrile, 1–3 eq. HCl) to maximize yield while minimizing byproducts like hydroxymethyl analogues. Central composite designs (CCD) further refine optimal conditions .
Q. Example Table: Reaction Parameters for Optimization
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 40–80°C | 65°C |
| Solvent | DMF, Acetonitrile | Acetonitrile |
| HCl Equivalents | 1–3 eq. | 2.5 eq. |
Q. Q2. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., chloromethyl proton at δ 4.5–5.0 ppm; benzotriazole aromatic protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 212.05 for C₈H₇ClN₃) .
- X-ray Crystallography: Resolves spatial arrangements (e.g., dihedral angles between benzotriazole and substituents, as seen in analogous oxadiazole derivatives ).
Advanced Research Questions
Q. Q3. How can computational methods predict reaction pathways for chloromethylation in 1,2,3-benzotriazole systems?
Methodological Answer: Quantum mechanical calculations (DFT/B3LYP) model transition states and activation energies. For example, ICReDD’s reaction path search methods use Gaussian 16 to simulate nucleophilic attack of formaldehyde on the triazole ring, followed by HCl-mediated chlorination . Machine learning (ML) models trained on similar reactions (e.g., 1,2,4-triazole chloromethylation ) predict regioselectivity and side-reaction risks. COMSOL Multiphysics integrates these models with experimental data for real-time optimization .
Q. Q4. How should researchers address contradictions in reported bioactivity data for benzotriazole derivatives?
Methodological Answer: Contradictions often arise from assay variability (e.g., bacterial strain differences) or impurities. Mitigation strategies include:
- Standardized Bioassays: Use CLSI guidelines for MIC testing against S. aureus and E. coli with pure compound (≥95% HPLC purity) .
- Meta-Analysis: Pool data from multiple studies (e.g., using RevMan) to identify confounding factors like solvent choice (DMSO vs. saline) .
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing chloromethyl with bromomethyl) to isolate bioactive motifs .
Q. Q5. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and fume hood (TLV 0.1 mg/m³ for chloromethyl compounds) .
- First Aid: Immediate rinsing for skin contact (15 min water wash); inhalation requires fresh air and medical evaluation .
- Waste Disposal: Neutralize with 10% NaOH before incineration to avoid HCl gas formation .
Q. Q6. What methodologies validate the compound’s potential in pharmacological applications?
Methodological Answer:
- In Vitro Testing:
- In Silico ADMET: SwissADME predicts bioavailability (%ABS = 65–80%) and blood-brain barrier penetration (LogP ≈ 2.5) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
